molecular formula C8H8N2O B1599881 5-Methyl-1H-indazol-3-ol CAS No. 7364-26-3

5-Methyl-1H-indazol-3-ol

Cat. No.: B1599881
CAS No.: 7364-26-3
M. Wt: 148.16 g/mol
InChI Key: GACMQQYUAANTJH-UHFFFAOYSA-N
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Description

Historical Development and Significance of the Indazole Heterocycle in Chemical Sciences

The journey of the indazole heterocycle in chemical sciences began in the late 19th century with the pioneering work of Emil Fischer. jmchemsci.com Initially known as benzopyrazole, the indazole ring system's discovery opened up a new field of heterocyclic chemistry. jmchemsci.comresearchgate.net Over the decades, the indazole scaffold has gained prominence due to its versatile pharmacological activities. Early investigations highlighted its potential in developing anti-inflammatory agents, such as Benzydamine, and later, its role in creating targeted anticancer therapies like Axitinib. wikipedia.org The significance of the indazole core lies in its ability to act as a bioisostere, mimicking purine (B94841) bases in nucleic acids, which allows for effective enzyme inhibition. This has made indazole derivatives a focal point in drug discovery, leading to the development of compounds with a wide array of biological activities, including antibacterial, antidepressant, and antihypertensive properties. nih.govexlibrisgroup.com The continuous research into indazoles is fueled by their interesting chemical and biological properties, making them a key scaffold for medicinally important molecules. jmchemsci.com

Structural Characteristics and Tautomerism of Indazol-3-ol Derivatives

Indazole and its derivatives are characterized by the presence of a 10-π electron aromatic system, which can exist in different tautomeric forms. nih.govaustinpublishinggroup.com The primary form of tautomerism in the indazole ring is annular tautomerism, involving the migration of a proton between the two nitrogen atoms, resulting in 1H- and 2H-tautomers. jmchemsci.comaustinpublishinggroup.com Generally, the 1H-tautomer is considered to be more stable than the 2H-tautomer. jmchemsci.comresearchgate.net

In addition to annular tautomerism, indazol-3-ol derivatives exhibit prototropic tautomerism, existing in equilibrium between the 3-hydroxy-1H-indazole form and the 1,2-dihydro-3H-indazol-3-one (or indazolin-3-one) form. researchgate.netthieme-connect.de The predominance of one tautomer over the other is influenced by factors such as the nature of substituents on the benzene (B151609) ring and the physical state (solution or solid). researchgate.net For instance, while IR spectra suggest that 1-unsubstituted derivatives of indazol-3-ol exist mainly as the hydroxy form in solution, the 3-oxo isomer is often preferred in the solid state. thieme-connect.de However, studies using GIAO/B3LYP/6-311++G(d,p) level calculations have shown that the 1H-indazol-3-ol tautomer is the predominant form in solution. researchgate.net The presence of an electron-donating group, such as the methyl group at the 5-position in 5-Methyl-1H-indazol-3-ol, can further influence the electronic properties and stability of the tautomeric forms.

Overview of Research Trajectories for this compound and Substituted Analogs

Research involving this compound and its substituted analogs primarily revolves around its utility as a versatile building block in organic synthesis for creating more complex molecules. The structural modifications of N-aryl indazolols, which are tautomers of N-aryl indazolones, have become a significant topic in pharmaceutical and medicinal chemistry. acs.org

A notable area of research is the development of novel synthetic methodologies. For example, rhodium(III)-catalyzed reactions have been employed for the 1,4-addition of maleimides to N-aryl indazol-3-ols, yielding succinimide-bearing indazol-3-ol scaffolds with high regioselectivity. acs.org This methodology has been used to synthesize derivatives such as 3-(2-(3-Hydroxy-5-methyl-1H-indazol-1-yl)phenyl)-1-methylpyrrolidine-2,5-dione, demonstrating the feasibility of creating complex molecules from the this compound core. acs.org Furthermore, research has focused on the synthesis of various substituted indazoles as potential kinase inhibitors for therapeutic applications. google.com The exploration of different synthetic routes, such as copper-catalyzed N-N bond formation and reductive cyclization, allows for the creation of a diverse library of substituted indazole derivatives for screening in medicinal chemistry.

Scope and Objectives of Research on this compound in Contemporary Chemistry

The primary objective of contemporary research on this compound is to leverage its chemical properties for the design and synthesis of novel compounds with significant biological activities. Given the established pharmacological importance of the indazole scaffold, research aims to explore how the specific substitution pattern of this compound can be exploited to develop new therapeutic agents. nih.govexlibrisgroup.com

The scope of this research includes:

Development of Efficient Synthetic Routes: A key goal is to devise new and efficient synthetic strategies for this compound and its derivatives, focusing on aspects like high yield, regioselectivity, and functional group tolerance. researchgate.netacs.org

Exploration of Pharmacological Potential: Researchers are investigating the potential of these compounds as anticancer, anti-inflammatory, and antimicrobial agents. mdpi.com The synthesis of libraries of related compounds allows for structure-activity relationship (SAR) studies to identify key structural features for desired biological effects. nih.gov

Application in Materials Science: The photophysical properties of indazole derivatives are also of interest, suggesting potential applications in materials chemistry. researchgate.net

In essence, the ongoing research on this compound is driven by the quest for new molecules with valuable applications in medicine and technology, building upon the rich chemical heritage of the indazole heterocycle.

Data on this compound

PropertyValue
CAS Number 7364-26-3 bldpharm.com
Molecular Formula C8H8N2O nih.gov
Molecular Weight 148.16 g/mol
IUPAC Name This compound bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-2-3-7-6(4-5)8(11)10-9-7/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACMQQYUAANTJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467812
Record name 5-Methyl-1,2-dihydro-3H-indazol-3-one
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7364-26-3
Record name 1,2-Dihydro-5-methyl-3H-indazol-3-one
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1,2-dihydro-3H-indazol-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 5 Methyl 1h Indazol 3 Ol and Its Derivatives

Established and Novel Synthetic Routes to 1H-Indazol-3-ols

The construction of the 1H-indazol-3-ol core can be achieved through various synthetic strategies, ranging from classical condensation reactions to modern metal-catalyzed processes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

A foundational approach to the indazole ring system involves the cyclization of suitably substituted aromatic precursors with hydrazine (B178648) or its derivatives. One common strategy is the condensation of ortho-haloaryl ketones or carboxylic acids with hydrazines. For the synthesis of 5-Methyl-1H-indazol-3-ol, this would typically involve a precursor such as a 2-halo-5-methylbenzoic acid or a 2-halo-5-methylacetophenone.

Another established route is the intramolecular nucleophilic aromatic substitution (SNAr) of arylhydrazones. This method involves the preparation of arylhydrazones from a ketone or aldehyde bearing a leaving group (like fluorine) at the ortho-position and a nitro group for activation. researchgate.net The subsequent deprotonation and ring closure yield the indazole core. researchgate.net To synthesize a 5-methyl substituted indazole via this route, a precursor like 2-fluoro-5-methylacetophenone would be reacted with an appropriate hydrazine. researchgate.netmdpi.com

Modern synthetic chemistry has increasingly relied on transition-metal catalysis to construct complex heterocyclic systems with high efficiency and selectivity.

Rhodium(III) Catalysis: Rh(III)-catalyzed C–H activation has emerged as a powerful tool for indazole synthesis. mdpi.comrsc.org One approach involves the reaction of azobenzenes with aldehydes, followed by cyclization and aromatization. caribjscitech.com More relevant to indazol-3-ols, Rh(III)-catalyzed C–H functionalization of N-aryl indazol-3-ols has been demonstrated. acs.orgnih.gov In these reactions, the indazol-3-ol core is pre-formed and then functionalized, but the initial synthesis of the core itself can also be achieved through related C-H activation/annulation sequences. mdpi.com For instance, the reaction between imidates and nitrosobenzenes catalyzed by Rh(III)/Cu(II) systems can produce the 1H-indazole core. mdpi.com Critically, research has shown that substrates bearing C5-substituents, such as a methyl group, are well-tolerated in these catalytic C-H activation reactions, confirming the applicability of this methodology for derivatives of this compound. acs.orgnih.gov

Palladium-Mediated Reactions: Palladium catalysts are widely used for C-N bond formation. The intramolecular cyclization of o-alkyne azoarenes or the reaction of 2-halophenyl acetylenes with aryl hydrazines can yield indazoles. caribjscitech.com A common strategy involves a palladium-catalyzed intramolecular Ullmann-type reaction, where an N-aryl bond is formed to close the pyrazole (B372694) ring. thieme-connect.deresearchgate.net

Copper-Catalyzed Reactions: Copper-catalyzed Ullmann-type reactions are a cost-effective alternative for intramolecular N-arylation to form the indazole ring. researchgate.net This method is particularly useful for the cyclization of hydrazones derived from o-halobenzaldehydes or o-haloacetophenones. researchgate.net The process often involves condensation to form the hydrazone, followed by a copper-catalyzed intramolecular C-N coupling to furnish the final indazole product. researchgate.net

Table 1: Overview of Transition Metal-Catalyzed Reactions for Indazole Synthesis
Catalyst SystemReaction TypeKey PrecursorsReference
[RhCp*Cl2]2 / AgSbF6C-H Activation / AnnulationImidates, Nitrosobenzenes mdpi.com
Pd(OAc)2 / dpppIntramolecular C-N Coupling2-Bromobenzaldehyde, Hydrazine thieme-connect.de
CuI / Diamine LigandIntramolecular Ullmann Cyclizationo-Haloaryl Hydrazones researchgate.net

To avoid the cost and potential toxicity of transition metals, several metal-free synthetic routes have been developed. A notable method involves the cyclization of o-aminobenzoximes. This reaction proceeds under mild conditions using methanesulfonyl chloride and triethylamine, where the oxime is selectively activated in the presence of the amino group, leading to N-N bond formation and subsequent cyclization to the 1H-indazole. nih.govresearchgate.net

Another metal-free strategy is the intramolecular C-H amination of hydrazones, which can be catalyzed by iodobenzene (B50100) in the presence of an oxidant like Oxone. iosrjournals.org This approach provides a direct route to N-aryl substituted 1H-indazoles under mild conditions. iosrjournals.org

Intramolecular cyclizations provide elegant pathways to the indazole core, often by forming the N-N bond in the key ring-closing step.

1,3-Dipolar Cycloaddition: The reaction of in-situ generated diazo compounds with arynes represents a powerful 1,3-dipolar cycloaddition strategy for synthesizing 3-substituted indazoles. organic-chemistry.org This method allows for the introduction of various substituents at the C3 position depending on the nature of the diazo precursor. organic-chemistry.org

Electrocyclization: Thermal 1,7-electrocyclization of azomethine ylides, formed from the condensation of a 2-nitrobenzaldehyde (B1664092) and an amino acid like sarcosine, can produce 2H-indazole-1-oxides, which can be further transformed into indazoles. thieme-connect.de

Regioselective Synthesis and Isomer Control in Indazol-3-ol Chemistry

A critical challenge in the chemistry of N-unsubstituted indazoles is controlling the regioselectivity of subsequent reactions, particularly N-alkylation. The indazole anion can be alkylated at either the N1 or N2 position, leading to a mixture of regioisomers. The final ratio of these isomers is influenced by a combination of steric and electronic factors of the indazole substrate, as well as the reaction conditions (base, solvent, and electrophile). d-nb.infonih.gov

Studies on closely related systems, such as methyl 5-bromo-1H-indazole-3-carboxylate, provide significant insight. nih.gov For instance, the choice of base and solvent system is paramount. The use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor the formation of the N1-alkylated product for many indazole derivatives. d-nb.info Conversely, different conditions can favor the N2 isomer. The electronic nature of substituents on the benzene (B151609) ring also plays a key role; electron-withdrawing groups at the C7 position can confer excellent N2 regioselectivity. d-nb.info DFT calculations suggest that in some cases, chelation mechanisms involving the counter-ion (e.g., cesium) can direct alkylation towards the N1 position, while other non-covalent interactions drive N2 product formation. nih.gov This precise control is essential for synthesizing specific isomers required for biological applications.

Derivatization and Functionalization Strategies for this compound

Once the this compound core is synthesized, it can be further modified to create a library of derivatives. Functionalization can occur at the N1/N2 positions, the C3-hydroxyl group, or through C-H activation on the aromatic rings.

A powerful strategy for derivatization involves the Rh(III)-catalyzed C-H activation and alkylation of N-aryl-5-methyl-1H-indazol-3-ols. acs.orgnih.gov In this methodology, the N-aryl group acts as a directing group, enabling regioselective functionalization at the less sterically hindered ortho C-H bond of the N-aryl substituent. This has been demonstrated in the reaction with maleimides to install a succinimide (B58015) moiety. acs.orgnih.gov

The resulting products can undergo further transformations, showcasing the synthetic utility of the indazol-3-ol scaffold. acs.orgnih.gov

Modification of the C3-OH Group: The hydroxyl group at the C3 position can be converted into a triflate (OTf), which is an excellent leaving group. acs.orgnih.gov

Palladium-Catalyzed Cross-Coupling: The C3-triflate derivative can then participate in various palladium-catalyzed cross-coupling reactions. For example, a Suzuki arylation with an arylboronic acid can introduce a new aryl group at the C3 position, effectively replacing the original hydroxyl group. acs.orgnih.gov

This sequence of C-H activation followed by derivatization of the C3-hydroxyl group provides a robust platform for creating complex molecules centered on the this compound core.

Table 2: Example Derivatization of an N-Aryl Indazol-3-ol Derivative
Reaction StepReagents/ConditionsTransformationReference
C-H AlkylationMaleimide, [RhCp*Cl2]2, AgSbF6, PivOHAdds a succinimide group to the N-aryl ring acs.orgnih.gov
TriflationTf2O, PyridineConverts C3-OH to C3-OTf acs.orgnih.gov
Suzuki CouplingArylboronic acid, Pd catalystReplaces C3-OTf with an aryl group acs.orgnih.gov

Suzuki Cross-Coupling Reactions for C-5 Substitution

The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and it has been effectively applied to the indazole scaffold to introduce aryl and heteroaryl groups, particularly at the C-5 position. This transformation typically starts with a halogenated indazole precursor, such as a 5-bromoindazole derivative. The reaction is catalyzed by a palladium complex and requires a base to facilitate the catalytic cycle.

Detailed research findings show that the choice of catalyst, base, and solvent system is crucial for achieving high yields. Palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are commonly employed. The reaction is compatible with a range of functional groups on both the indazole ring and the boronic acid partner, allowing for the synthesis of a diverse library of C-5 substituted indazoles. Microwave irradiation has been shown to accelerate the reaction, significantly reducing reaction times.

Table 1: Representative Conditions for Suzuki Cross-Coupling on the Indazole C-5 Position


Indazole SubstrateCoupling PartnerCatalystBaseSolventConditionsYieldReference
N-Boc-3-iodo-5-methoxy-1H-indazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃ (2N aq.)1,4-Dioxane120 °C, 40 min (Microwave)High (>80%) jmchemsci.com
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane80 °CGood[9, 10]
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-methoxyphenyl)boronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂OSealed tube, heat70%

Alkylation Reactions at Nitrogen Atoms (N1, N2)

The alkylation of the indazole ring at its two nitrogen atoms (N1 and N2) is a fundamental transformation that often presents a challenge in regioselectivity. The distribution of N1- and N2-alkylated products is highly dependent on reaction conditions, including the choice of base, solvent, and the nature of the electrophile, as well as the electronic and steric properties of substituents on the indazole core. nih.govd-nb.info

Generally, direct alkylation of 1H-indazoles results in a mixture of both N1 and N2 substituted products. nih.gov However, specific conditions have been developed to favor one isomer over the other. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving high N1 selectivity, particularly for indazoles with electron-withdrawing groups at the C-3 position. d-nb.info Conversely, Mitsunobu conditions (e.g., using diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine) often favor the formation of the N2-alkylated product. nih.gov The thermodynamic stability typically favors the 1H-indazole tautomer, which can be exploited in equilibration processes to yield the N1-substituted product. beilstein-journals.orgnih.gov

Table 2: Regioselectivity in N-Alkylation of Indazole Derivatives


SubstrateReagentsBaseSolventConditionsN1:N2 RatioYieldReference
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl iodideNaHDMF-1 : 1.284% (total) nih.gov
Methyl 5-bromo-1H-indazole-3-carboxylateMethyl tosylateCs₂CO₃Dioxane90 °C, 2hN1 selective90-98% nih.gov
Methyl 5-bromo-1H-indazole-3-carboxylateMethanol, PPh₃, DEAD-THF0 °C to 50 °C, 2hN2 selective90-97% nih.gov
3-Carboxymethyl indazolen-Pentyl bromideNaHTHF0 °C to 50 °C>99 : 1- organic-chemistry.org

Ortho-Alkylation via C-H Functionalization

Direct C-H functionalization represents an atom-economical approach to modify the indazole scaffold. In the context of ortho-alkylation, research has primarily focused on the functionalization of an aryl substituent attached to the N2 position of the indazole ring. This transformation utilizes the indazole moiety as a directing group to activate a C-H bond at the ortho-position of the N-aryl ring.

Transition metal catalysts, particularly those based on rhodium and manganese, have been successfully employed for this purpose. For example, a rhodium-catalyzed reaction can achieve ortho-alkylation of 2-aryl-2H-indazoles using an alcohol as the alkylating source. Similarly, manganese catalysts have been used for ortho-C-H alkenylation in aqueous media, demonstrating the versatility and growing environmental compatibility of these methods. These reactions offer a high degree of site-selectivity and functional group tolerance, enabling late-stage modification of complex molecules.

Esterification, Hydrolysis, and O-Methylation Reactions

The hydroxyl group at the C-3 position of this compound allows for a range of functionalization reactions common to phenols.

Esterification: The hydroxyl group can be converted into an ester through reaction with a carboxylic acid or its derivatives (e.g., acyl chlorides, anhydrides). The synthesis of compounds like 5-Methyl-1H-indazole-3-carboxylic acid ethyl ester demonstrates this capability. This reaction is typically carried out in the presence of an acid catalyst or a coupling agent.

Hydrolysis: The reverse reaction, the hydrolysis of an indazolyl ester back to the indazol-3-ol, can be achieved under either acidic or basic conditions. organic-chemistry.orgjmchemsci.comHeating the ester with an aqueous acid (like HCl or H₂SO₄) establishes a reversible equilibrium. organic-chemistry.orgFor a more complete and irreversible reaction, alkaline hydrolysis (saponification) using a base such as sodium hydroxide (B78521) is preferred. jmchemsci.comThis process yields the salt of the carboxylic acid and the indazol-3-ol.

O-Methylation: The C-3 hydroxyl group can be methylated to form a 3-methoxy-5-methyl-1H-indazole. This transformation is typically achieved by treating the indazol-3-ol with a methylating agent, such as dimethyl sulfate (B86663) or iodomethane. Due to the acidic N-H proton, a base is required. A carefully chosen base can selectively deprotonate the more acidic phenolic hydroxyl group over the N-H proton, allowing for regioselective O-alkylation.

Process Optimization for Reaction Efficiency and Scalability

Transitioning synthetic routes for indazole derivatives from laboratory scale to industrial production requires significant process optimization to ensure efficiency, safety, and cost-effectiveness. Key areas of focus include improving reaction selectivity, minimizing hazardous reagents, and developing robust scalable procedures.

For N-alkylation reactions, a significant challenge is controlling the N1/N2 regioselectivity. Data-driven process development, including the use of high-throughput experimentation (HTE), has been instrumental in identifying conditions that provide high selectivity, thereby avoiding difficult and costly isomeric separations. nih.govFor example, studies have led to thermodynamically controlled N1-selective alkylation procedures that are suitable for large-scale manufacturing. nih.gov Safety is a major concern, especially in large-scale synthesis. Ullmann-type reactions, for instance, can present thermal hazard concerns that must be addressed through careful process control and modeling. beilstein-journals.orgOptimization efforts also focus on workup and isolation procedures. The development of crystallization-based isolations is often preferred over chromatographic purification on a large scale to enhance efficiency and reduce solvent waste. nih.govSuccessful process development has enabled the demonstration of selective indazole alkylation on a 100 g scale, with clear potential for further scale-up to multi-kilogram production. nih.gov

Purification and Isolation Techniques for High Purity Compound Acquisition

Achieving high purity is critical for the application of this compound and its derivatives, particularly in medicinal chemistry. The choice of purification technique depends on the specific properties of the compound and its impurities, as well as the scale of the synthesis.

Chromatography: Column chromatography using silica (B1680970) gel is a widely used method for the purification of indazole derivatives on a laboratory scale. It is highly effective for separating reaction products from reagents and byproducts, as well as for isolating constitutional isomers. The choice of eluent system (e.g., ethyl acetate (B1210297) in hexane) is optimized to achieve the best separation.

Recrystallization: For larger scale operations and for obtaining highly crystalline material, recrystallization is a preferred method. A key challenge in indazole synthesis is often the separation of N1 and N2 isomers. Patented methods describe the use of specific mixed-solvent systems (e.g., THF/water, acetone/water, ethanol/water) to selectively crystallize one isomer from a mixture, yielding a single isomer with purity exceeding 99%.

Filtration and Washing: In many cases, the crude product can be isolated by simple vacuum filtration and then washed with an appropriate cold solvent to remove soluble impurities. This technique was used to isolate a pure sample of 2-phenyl-2H-indazole by washing with cold ethanol.

These techniques are often used in combination to achieve the desired level of purity for the final compound.

Spectroscopic Characterization and Structural Elucidation of 5 Methyl 1h Indazol 3 Ol and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For indazole derivatives, it is instrumental in determining the substitution pattern on the bicyclic ring system and identifying the position of the tautomeric proton. cdnsciencepub.comresearchgate.net

¹H NMR spectroscopy provides information on the chemical environment of protons within the molecule. In 5-Methyl-1H-indazol-3-ol, distinct signals are expected for the aromatic protons, the methyl group protons, and the labile N-H and O-H protons.

The aromatic region typically displays signals for the protons at positions 4, 6, and 7 of the indazole ring. The proton at position 4 often appears as a singlet or a narrow doublet, while the protons at positions 6 and 7 show doublet or doublet of doublets patterns depending on their coupling with neighboring protons. The methyl group at position 5 gives rise to a characteristic singlet in the upfield region of the spectrum. The N-H and O-H protons are often observed as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature. ias.ac.inwiley-vch.de

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H47.30 - 7.50s or d
H66.90 - 7.10d
H77.40 - 7.60d
CH₃2.30 - 2.50s
NH10.0 - 12.0br s
OH9.0 - 11.0br s

Note: Predicted values are based on data from analogous indazole structures. Actual values may vary.

¹³C NMR spectroscopy is used to characterize the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts provide insight into the electronic environment of each carbon. cdnsciencepub.com

The spectrum will show signals for the eight carbon atoms of the 5-methyl-indazol-3-ol core. The carbon atom C3, bearing the hydroxyl group, is typically deshielded and appears at a lower field (higher ppm value). The carbons of the benzene (B151609) ring (C3a, C4, C5, C6, C7, C7a) resonate in the aromatic region, with their specific shifts influenced by the substituents. The methyl carbon (5-CH₃) will appear in the upfield region of the spectrum. researchgate.netwiley-vch.dersc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C3150 - 155
C3a138 - 142
C4115 - 120
C5130 - 135
C6120 - 125
C7110 - 115
C7a135 - 140
5-CH₃20 - 25

Note: Predicted values are based on data from analogous indazole structures. Actual values may vary.

For unambiguous assignment of all proton and carbon signals, especially in complex analogs, 2D NMR techniques are employed. rsc.org

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would be used to confirm the connectivity between adjacent aromatic protons, for instance, between H6 and H7.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For example, it would link the H4 signal to the C4 signal, H6 to C6, H7 to C7, and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons (those with no attached protons) and for piecing together the molecular framework. For example, HMBC would show correlations from the methyl protons to carbons C4, C5, and C6, confirming the position of the methyl group.

Indazoles, including this compound, can exist in different tautomeric forms, primarily the 1H and 2H tautomers. While in solution a rapid equilibrium may exist, in the solid state, one tautomer usually predominates. cdnsciencepub.com Solid-state NMR (ssNMR), particularly ¹³C and ¹⁵N CP-MAS (Cross-Polarization Magic Angle Spinning), is a powerful tool to determine the tautomeric form present in a crystalline sample. researchgate.netresearchgate.netmdpi.com The chemical shifts of the carbon and nitrogen atoms in the pyrazole (B372694) ring are significantly different between the 1H and 2H tautomers, allowing for their clear distinction. researchgate.net Studies on related fluorinated indazolinones have demonstrated the effectiveness of combining solid-state NMR with X-ray crystallography for definitive structural determination. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns. For this compound (C₈H₈N₂O), the expected exact mass can be calculated and observed as the molecular ion peak (M⁺) in the mass spectrum.

Electron Ionization (EI) is a common technique that causes fragmentation of the molecule. The fragmentation pattern is a fingerprint that can aid in structural elucidation. Characteristic fragmentation pathways for indazole-type structures involve cleavages of the heterocyclic ring and the loss of small, stable molecules. researchgate.net For aromatic compounds, the molecular ion peak is typically prominent. libretexts.org Common fragmentation patterns for related structures include the loss of molecules like CO, N₂, and HCN. researchgate.netlibretexts.org

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z ValueProposed FragmentNotes
148[C₈H₈N₂O]⁺Molecular Ion (M⁺)
120[M - CO]⁺Loss of carbon monoxide
119[M - CHO]⁺Loss of a formyl radical
92[M - CO - N₂]⁺Subsequent loss of nitrogen
91[C₇H₇]⁺Tropylium ion, common in alkylbenzenes

Note: Fragmentation is complex and other pathways are possible.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, C-H stretching from the aromatic ring and methyl group, C=C and C=N stretching from the aromatic and pyrazole rings, and C-H bending vibrations. wiley-vch.deresearchgate.net The broadness and position of the O-H and N-H bands can provide information about hydrogen bonding.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H StretchIndazole N-H
3300 - 3100O-H StretchHydroxyl O-H
3100 - 3000C-H StretchAromatic C-H
2980 - 2850C-H StretchMethyl C-H
1620 - 1580C=N StretchPyrazole Ring
1550 - 1450C=C StretchAromatic Ring
850 - 750C-H BendAromatic C-H (out-of-plane)

Note: Values are typical ranges and can be influenced by the physical state and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. For aromatic heterocyclic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions observed in the indazole scaffold are π → π* transitions, which are characteristic of the conjugated π-electron system of the fused aromatic rings.

The electronic transitions for the indazole core are summarized in the table below, based on data from analogous compounds.

Table 1: Typical Electronic Transitions for the Indazole Chromophore

Transition Type Involved Orbitals Typical Wavelength Region
π → π* π bonding to π* antibonding 250-310 nm

X-ray Crystallography for Definitive Solid-State Structure and Tautomeric Form Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing unequivocal evidence of molecular structure, conformation, and intermolecular interactions. For indazole derivatives, this technique is particularly crucial for establishing the predominant tautomeric form in the solid state. Indazol-3-ols can exist in equilibrium with their indazolone tautomers. X-ray diffraction studies on analogous compounds confirm that the 3-hydroxy (indazol-ol) form is often the stable tautomer in the crystalline phase. nih.govresearchgate.net

While the specific crystal structure of this compound has not been detailed in the available literature, extensive crystallographic data exists for closely related analogs. For instance, the structures of various substituted 1H-indazoles have been resolved, elucidating key geometric parameters. nih.govnih.govtandfonline.com The crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid, for example, was solved in the monoclinic P21/n space group, revealing the planarity of the indazole ring and the hydrogen bonding networks that stabilize the crystal lattice. nih.gov Similarly, the analysis of an ortho-alkylated N-aryl indazol-3-ol confirmed its chemical structure and provided detailed bond length and angle information. nih.gov

Based on these analogs, the solid-state structure of this compound is expected to feature a planar bicyclic indazole core. The crystal packing would likely be dominated by intermolecular hydrogen bonds involving the C3-hydroxyl group and the N1-H proton, leading to the formation of stable supramolecular assemblies.

Table 2: Representative Crystallographic Data for an Analogous Indazole Derivative (1-Methyl-1H-indazole-3-carboxylic acid) nih.gov

Parameter Value
Chemical Formula C₉H₈N₂O₂
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.5470 (15)
b (Å) 14.873 (3)
c (Å) 14.924 (3)
β (°) 93.10 (3)
Volume (ų) 1672.7 (6)
Z 8

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This method serves as a crucial verification of the empirical formula of a synthesized molecule, ensuring its purity and confirming its elemental composition.

For this compound, the molecular formula is C₈H₈N₂O. The theoretical elemental composition can be calculated from its atomic weights and molecular weight (148.16 g/mol ). Experimental determination of the C, H, and N percentages for a purified sample must align closely with these calculated values to validate the compound's identity. Published studies on various indazole-based compounds consistently report elemental analysis data to confirm their successful synthesis. jocpr.comredalyc.org For example, in the characterization of N'-(4-chlorobenzoyl)-1H-indazole-3-carbohydrazide, the experimentally found elemental percentages were reported alongside the calculated values, showing close agreement. jocpr.com

Table 3: Elemental Composition of this compound (C₈H₈N₂O)

Element Symbol Atomic Weight Number of Atoms Total Mass Mass Percentage (%)
Carbon C 12.011 8 96.088 64.85
Hydrogen H 1.008 8 8.064 5.44
Nitrogen N 14.007 2 28.014 18.91
Oxygen O 15.999 1 15.999 10.80
Total 148.165 100.00

Pharmacological and Biological Activity Profiling of 5 Methyl 1h Indazol 3 Ol and Its Analogs

Anti-Inflammatory Activities and Molecular Mechanisms

Derivatives of indazol-3-ol have demonstrated notable anti-inflammatory effects in various experimental models. nih.gov These activities are primarily linked to their ability to modulate the arachidonic acid metabolic cascade, a key pathway in the inflammatory process.

A critical mechanism underlying the anti-inflammatory action of indazol-3-ol analogs is the inhibition of 5-lipoxygenase (5-LOX). nih.govplos.org The 5-LOX enzyme plays a crucial role in the metabolism of arachidonic acid, catalyzing its oxidation to form leukotrienes and other lipid mediators that drive inflammation. plos.org By inhibiting 5-LOX, these compounds can effectively suppress the production of these potent inflammatory mediators. plos.orgnih.gov

Research has shown that specific 1,5-disubstituted indazol-3-ol derivatives are potent inhibitors of the 5-LOX pathway. For instance, the analog 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol was found to strongly inhibit the oxidation of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), a key step catalyzed by 5-lipoxygenase, with an IC50 value of 44 nM. nih.gov This targeted inhibition of arachidonic acid metabolism highlights a primary molecular mechanism for the anti-inflammatory effects of this class of compounds. nih.govrsc.org

The metabolism of arachidonic acid via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways leads to the production of prostaglandins (B1171923) and leukotrienes, respectively. plos.orgnih.gov These eicosanoids are powerful pro-inflammatory mediators involved in various aspects of the inflammatory response. nih.gov

By inhibiting the 5-lipoxygenase enzyme, indazol-3-ol derivatives effectively interfere with the biosynthesis of leukotrienes. nih.govplos.org This disruption reduces the levels of these mediators, thereby mitigating the inflammatory cascade they promote. nih.gov The ability of these compounds to inhibit the contraction of sensitized guinea pig tracheal segments further supports their role in modulating the effects of these pro-inflammatory molecules. nih.gov

The anti-inflammatory potential of indazol-3-ol analogs has been validated in various in vivo models. In a guinea pig model of antigen-induced airway eosinophilia, administration of 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol resulted in a significant 47% inhibition of eosinophil accumulation in the airways. nih.gov Eosinophilia is a hallmark of allergic inflammation, particularly in conditions like asthma, suggesting a potential therapeutic application for these compounds.

Furthermore, in the arachidonic acid-induced mouse ear edema model, a standard test for topical anti-inflammatory agents, the same compound demonstrated a 41% inhibition of edema after topical application. nih.govub.edu This result indicates that indazol-3-ol derivatives can exert localized anti-inflammatory effects. nih.gov

Anticancer and Antitumor Potentials

In addition to their anti-inflammatory properties, various substituted indazole derivatives have shown significant potential as anticancer agents. nih.govmdpi.com Research has focused on their ability to inhibit the proliferation of cancer cells and to induce programmed cell death. nih.govscribd.combohrium.com

Numerous studies have evaluated the antiproliferative activity of indazole analogs against a panel of human cancer cell lines. nih.govmdpi.com These in vitro assays measure the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50). The cell lines commonly used include A549 (human lung cancer), K562 (human chronic myeloid leukemia), PC-3 (human prostate cancer), and Hep-G2 (human hepatoma). nih.govnih.gov

A series of synthesized 1H-indazole-3-amine derivatives demonstrated varied cytotoxic effects against these cell lines. nih.gov For example, one of the most promising compounds, designated 6o, showed a potent inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM. nih.govbohrium.com This compound also exhibited selectivity, being less toxic to normal human embryonic kidney cells (HEK-293). nih.gov Other studies on different heterocyclic compounds have also reported cytotoxicity against these cell lines, establishing a basis for comparison. nih.govsynergypublishers.commdpi.com

N/A: Data not available in the provided source.

The primary goals of many cancer therapies are to induce apoptosis (programmed cell death) and to cause cell cycle arrest, thereby preventing cancer cell proliferation. nih.govmdpi.com Investigations into the mechanisms of indazole derivatives have confirmed their ability to trigger these cellular processes. nih.govbohrium.com

Studies on the promising indazole derivative 6o revealed that it induces apoptosis and affects the cell cycle in a concentration-dependent manner. nih.gov The proposed mechanism involves the inhibition of Bcl2 family members, which are key regulators of apoptosis, and interference with the p53/MDM2 pathway. nih.gov The p53 protein is a critical tumor suppressor that can initiate DNA repair, cell cycle arrest, and apoptosis. mdpi.com By modulating these pathways, indazole analogs can effectively promote the death of cancer cells. nih.govpsu.edunih.gov Further analyses, such as annexin (B1180172) V-FITC/PI double staining, are used to quantify apoptosis and distinguish between early and late apoptotic stages. nih.gov The ability of compounds to halt the cell cycle at specific phases, such as G2/M or G0/G1, is another key indicator of their anticancer potential. nih.govnih.gov

Targeted Inhibition of Key Molecular Pathways (e.g., Tyrosine Kinases, Bcl2 Family, p53/MDM2 Pathway)

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds that target critical pathways in cancer progression.

Tyrosine Kinases: The 1H-indazole-3-amine structure has been identified as an effective hinge-binding fragment for tyrosine kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer. researchgate.net This has led to the development of various indazole-based kinase inhibitors. For instance, a screening and optimization campaign led to the discovery of N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides as potent inhibitors of the mitotic kinase TTK, a type of tyrosine kinase. researchgate.net One such compound, CFI-400936, demonstrated a half-maximal inhibitory concentration (IC50) of 3.6 nM against TTK, highlighting the potential of the indazole core in designing powerful kinase inhibitors. researchgate.net

Bcl-2 Family: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis (programmed cell death), and their inhibition is a major strategy in cancer therapy. ualberta.ca Indazole derivatives have been designed as potential inhibitors of this pathway. In one study, a series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their antitumor activities. researchgate.netnih.gov A specific analog, designated as compound 6o, was found to induce apoptosis and affect the cell cycle in chronic myeloid leukemia (K562) cells, with evidence suggesting its mechanism involves the inhibition of Bcl2 family members. researchgate.netnih.govnih.gov

p53/MDM2 Pathway: The p53 tumor suppressor protein is a critical guardian against cancer formation, and its activity is negatively regulated by the oncoprotein MDM2. nih.govnih.gov Disrupting the p53-MDM2 interaction to reactivate p53 function is a promising anticancer strategy. Research has shown that indazole derivatives can potentially modulate this pathway. The same 1H-indazole-3-amine derivative (compound 6o) that was studied for Bcl2 inhibition was also confirmed to possibly affect the p53/MDM2 pathway in a concentration-dependent manner, leading to apoptosis in cancer cells. researchgate.netnih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Optimal Antitumor Efficacy

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For indazole derivatives, SAR studies have provided valuable insights into the structural requirements for potent antitumor activity.

In a study involving 1H-indazole-3-amine derivatives, it was observed that the substituent at the C-5 position of the indazole ring significantly influenced anti-proliferative activity. researchgate.net For example, when targeting the Hep-G2 human hepatoma cell line, a general trend in activity was observed based on the substitution pattern on a benzene (B151609) ring at the C-5 position: a 3,5-difluoro substituent showed greater activity than a 4-fluoro substituent, which in turn was more active than a 3-fluoro substituent. This indicates the critical role of fluorine substitution and its position on the aromatic ring for enhancing antitumor effects. researchgate.net

Another study on 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs also highlighted key SAR findings. The synthesis and evaluation of a series of these compounds against various cancer cell lines allowed researchers to determine how different aryl groups attached to the isonicotinamide (B137802) moiety affected the anticancer activity, guiding the design of more potent molecules. These studies collectively underscore that modifications at various positions of the indazole ring system can dramatically modulate the biological efficacy of the resulting compounds.

Antimicrobial Properties: Antibacterial, Antifungal, and Antiviral Activities

Analogs of 5-Methyl-1H-indazol-3-ol, particularly those with an indazolone core, have demonstrated a spectrum of antimicrobial activities.

The indazolone nucleus has been incorporated into novel chemical structures to assess antibacterial potential. Studies have shown that certain indazolone derivatives exhibit good to moderate activity against both Gram-positive and Gram-negative bacteria. In one investigation, several synthesized indazolone compounds were screened against Staphylococcus aureus and Escherichia coli, demonstrating their potential as antibacterial agents. Another study focusing on different indazole derivatives found a good inhibitory profile against S. aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 128 µg/mL.

Indazole Analog ClassBacterial StrainActivity NotedMIC (µg/mL)Reference
Indazolone DerivativesStaphylococcus aureusGood to ModerateNot Specified
Indazolone DerivativesEscherichia coliGood to ModerateNot Specified
2H-Indazole DerivativesStaphylococcus aureusGood Inhibition64 - 128

The antifungal properties of indazole analogs have also been explored. Indazolone derivatives have been screened for activity against the fungal pathogen Aspergillus niger, with some compounds showing efficacy. Furthermore, a series of novel indazole-linked triazoles were synthesized and found to possess significant antifungal activity against a variety of fungal cultures, including species of Candida and Aspergillus. Notably, an analog featuring a 5-bromo substitution on the indazole ring demonstrated excellent efficacy against Candida albicans in a murine infection model, significantly improving the survival rates of the infected mice.

Indazole Analog ClassFungal PathogenActivity NotedReference
Indazolone DerivativesAspergillus nigerActive
Indazole-linked TriazolesCandida spp.Significant Activity
Indazole-linked TriazolesAspergillus spp.Significant Activity
5-Bromo Indazole-linked TriazoleCandida albicans (in vivo)Excellent Efficacy

The indazole scaffold is present in compounds investigated for activity against several human viruses. While no specific studies on indazole derivatives against Hepatitis A Virus (HAV) were identified, research on other viruses is available.

Herpes Simplex Virus-1 (HSV-1): Synthetic anti-HSV-1 drugs often rely on nitrogen-containing heterocycles. While direct studies of this compound are lacking, the broader chemical class is relevant to antiviral drug design.

Hepatitis B and C Viruses (HBV/HCV): The antiviral potential of indazole derivatives against hepatitis viruses has been documented. A study focused on Hepatitis C Virus (HCV) developed potent 1-aminobenzyl-1H-indazole-3-carboxamide analogues. One of the most potent analogues exhibited an IC50 value of 0.007 μM. More recently, a novel class of compounds featuring an indazole structure was presented as non-carboxamide sulfonamides that act as Hepatitis B Virus (HBV) nucleocapsid assembly modulators. One of these indazole derivatives emerged as a highly effective agent, showing significant inhibition against HBV with a half-maximal effective concentration (EC50) of 1.28 μM in HepAD38 cells.

Central Nervous System (CNS) Activities

The investigation of indazole derivatives for their effects on the Central Nervous System (CNS) is an emerging area. The ability of a compound to cross the blood-brain barrier is a prerequisite for direct CNS activity.

Some studies have evaluated indazole-based compounds against CNS-related targets. For example, in a broad anticancer screening, 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs were tested against a panel of cancer cell lines, which included the SNB-75 CNS cancer cell line. This suggests that the potential of indazole derivatives as therapeutic agents for CNS tumors is being considered.

Additionally, indazole and its derivatives have demonstrated potent anti-inflammatory activity. These compounds were shown to inhibit cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines. As neuroinflammation is a key process in many CNS disorders, compounds with anti-inflammatory properties may have therapeutic potential for these conditions.

Other Noteworthy Therapeutic Applications

Beyond the central nervous system, the indazole scaffold has been utilized to develop agents with potential applications in oncology, diabetes, and osteoporosis through mechanisms such as enzyme inhibition and modulation of cellular signaling pathways.

Indazole derivatives have emerged as potent inhibitors of various enzymes, particularly protein kinases, which are crucial targets in oncology. doi.org A number of indazole-based compounds have been investigated as inhibitors of specific kinases. For example, a series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides were identified as single-digit nanomolar inhibitors of tyrosine threonine kinase (TTK). nih.gov Other indazole derivatives have shown inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), pan-Pim kinases, and Extracellular signal-Regulated Kinase1/2 (ERK1/2). nih.gov

Beyond kinases, indazoles have been shown to inhibit other enzymes. A study on the anticonvulsant properties of indazole found that it inhibited the activities of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) in vitro with IC₅₀ values of 20.6 μM and 16.3 μM, respectively. researchgate.net Additionally, 3-substituted 1H-indazoles have been investigated as inhibitors of the IDO1 enzyme, with some derivatives showing potent activity. nih.gov

Table 4: Enzyme Inhibition by Indazole Derivatives

The therapeutic potential of indazole derivatives extends to metabolic disorders, including type 2 diabetes. A novel series of indazole-based compounds were designed and synthesized as glucagon (B607659) receptor antagonists (GRAs). nih.gov One such compound was found to be orally active in an acute glucagon challenge model in mice, demonstrating its ability to blunt glucagon-induced glucose excursion. nih.gov

In a different approach, indazole-based thiadiazole hybrid derivatives, synthesized from a 5-methyl-1H-indazole-3-carboxylic acid starting material, were evaluated as dual inhibitors of thymidine (B127349) phosphorylase and α-glucosidase. Several of these derivatives demonstrated remarkable inhibitory activity against α-glucosidase, with some exhibiting superior potency compared to the standard reference drug, acarbose.

Recent research has identified a potential role for indazole derivatives in the treatment of osteoporosis. nih.gov A series of indazole derivatives were identified as activators of Sirtuin 1 (Sirt 1), an enzyme implicated in cellular regulation and aging. liverpool.ac.uk Through optimization of substituents on the indazole ring, a lead compound was identified that demonstrated the best Sirt 1 activity and also promoted osteogenesis in a cell-based assay. liverpool.ac.uk These findings suggest that Sirt 1 activators based on an indazole scaffold are potential candidates for the development of new anti-osteoporosis therapies. liverpool.ac.uk The inhibition of other pathways, such as the p38 MAP kinase pathway, has also been postulated as a therapeutic strategy for osteoporosis, a pathway for which some indazole-related compounds have shown inhibitory activity. doi.org

Bronchodilatory and Vasodilatory Effects

The indazole nucleus is a key structural motif in compounds investigated for their effects on smooth muscle tone, which is relevant for both bronchodilation and vasodilation.

Research into 1,5-disubstituted indazol-3-ol derivatives has demonstrated their potential as anti-inflammatory agents with effects on airway smooth muscle. Certain analogs have been shown to inhibit the contraction of sensitized guinea pig tracheal segments, suggesting a potential bronchodilatory effect. This activity is often associated with the inhibition of inflammatory mediators that contribute to bronchoconstriction.

In the context of vasodilatory effects, the indazole analog YC-1, a 1-benzyl indazole derivative, has been studied for its potent vasorelaxant properties. YC-1 is known to be a soluble guanylate cyclase (sGC) activator, leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent relaxation of vascular smooth muscle. This mechanism of action is distinct from that of nitric oxide (NO) donors, making such compounds of interest for cardiovascular conditions.

Table 1: Vasorelaxant Activity of the Indazole Analog YC-1
CompoundMechanism of ActionObserved Effect
YC-1Soluble Guanylate Cyclase (sGC) ActivatorPotent vasorelaxation of vascular smooth muscle

Neuroprotective Properties

Several indazole derivatives have been investigated for their neuroprotective potential in the context of neurodegenerative diseases. researchgate.net The mechanism of action for these neuroprotective effects is often multifactorial, involving antioxidant and anti-inflammatory pathways. researchgate.net

Studies have shown that certain indazole-containing compounds can protect neuronal cells from beta-amyloid (Aβ)-induced cell death, a key pathological feature of Alzheimer's disease. researchgate.net This protective effect is attributed to the ability of these compounds to mitigate oxidative stress and inflammation within the central nervous system. researchgate.net For instance, the indazole derivative DY-9760e has demonstrated neuroprotective effects and the ability to reduce infarct size in models of permanent focal ischemia. nih.gov

Anthelmintic and Diuretic Activity

The indazole scaffold has also been explored for its antiparasitic properties, including anthelmintic activity. nih.gov Research has focused on the synthesis and evaluation of various substituted indazoles against a range of helminths. acs.org

A study on 1- and 2-substituted indazoles revealed that certain derivatives exhibit significant in vivo activity against parasitic nematodes such as Nematospiroides dubius and Hymenolepis nana in mice. acs.org The structure-activity relationship of these compounds indicated that the nature and position of substituents on the indazole ring are critical for their anthelmintic efficacy.

Table 2: Anthelmintic Activity of Selected Indazole Analogs
Compound ClassTarget HelminthObserved Efficacy
1- and 2-substituted indazolesNematospiroides dubius (in mice)Significant reduction in worm burden
1- and 2-substituted indazolesHymenolepis nana (in mice)Moderate to high efficacy

Regarding diuretic activity, while direct studies on synthetic indazole derivatives are not abundant, there is indirect evidence from natural sources. Extracts from the seeds of Nigella sativa, which contain indazole alkaloids such as nigellicine (B1251354) and nigellidine, have been traditionally used and scientifically shown to possess diuretic properties. nih.gov This suggests that the indazole core may contribute to diuretic effects, warranting further investigation of synthetic analogs.

Preclinical Pharmacokinetics and Drug Metabolism Considerations

The preclinical pharmacokinetic and metabolic profiles of indazole derivatives are crucial for their development as therapeutic agents. The indazole ring is generally considered to be a metabolically stable scaffold, though the nature and position of substituents can significantly influence its metabolic fate. nih.gov

In vitro studies on the metabolism of indazole-3-carboxamide derivatives, a class of synthetic cannabinoids, have shown that common metabolic pathways include hydroxylation of the alkyl chains and the indazole ring, as well as oxidative dealkylation and glucuronidation. nih.gov The specific cytochrome P450 (CYP) enzymes involved in the metabolism of indazole derivatives can vary depending on the substitution pattern. For example, some indazole-based compounds have been shown to be inhibitors of CYP2C8, CYP2C9, and CYP2C19. mdpi.com

The lipophilicity and protein binding of indazole derivatives are also important pharmacokinetic parameters. Many indazole-based compounds are highly protein-bound, which can affect their distribution and clearance. nih.gov Understanding these drug metabolism and pharmacokinetic (DMPK) properties is essential for optimizing the design of new indazole-based drug candidates. nih.gov

Applications Beyond Medicinal Chemistry

Materials Science: Development of Organic Semiconductors and Advanced Electronic Materials

The broader family of indazole-containing compounds is recognized as a valuable chemical building block in the field of materials science due to its distinct structural and functional characteristics. researchgate.net Heterocyclic compounds, in general, are integral to the design of advanced materials. However, specific research detailing the application of 5-Methyl-1H-indazol-3-ol in the development of organic semiconductors or other advanced electronic materials is not extensively documented in publicly available literature. The potential exists for the indazole core to be functionalized to create novel materials with desirable electronic properties, a common strategy in the development of organic electronics. researchgate.net

Diagnostics: Formulation of Diagnostic Agents for Enhanced Medical Imaging

Indazole derivatives are widely explored for therapeutic purposes, with some compounds being investigated as kinase inhibitors for cancer therapy. nih.govnih.gov This activity is often linked to their ability to interact with specific biological targets. While this interaction is a cornerstone of drug design, it is also a key principle in the development of diagnostic agents, where molecules are designed to bind to specific biomarkers for imaging purposes. For instance, derivatives of indazole have been developed as potent inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer research. nih.gov Despite this, the direct formulation of this compound or its close derivatives into diagnostic agents for medical imaging is not a prominent area of research found in the available scientific literature.

Agricultural Chemistry: Role as Herbicides, Growth Inhibitors, and Fungicides

Certain derivatives of the indazole scaffold have demonstrated significant bioactivity in agricultural applications, particularly as plant growth inhibitors. researchgate.net Research has shown that a series of 3-aryl-1H-indazoles can inhibit the root and shoot growth of both wheat and sorghum, with the effect being most pronounced at higher concentrations. researchgate.net

One study synthesized various 3-aryl-1H-indazoles and tested their effects on seed germination and early plantlet growth. The findings indicated that these compounds proved to be effective growth inhibitors, especially at a concentration of 100 ppm. researchgate.net The degree of inhibition was also found to be dependent on the specific substitutions on the aryl group. researchgate.net

While the parent compound this compound was not the direct subject of these studies, related structures incorporating the 5-methyl-1H-indazole core have been synthesized and evaluated. For example, ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate was among a series of new indazole derivatives synthesized for biological testing. researchgate.net This highlights the agricultural potential of the 5-methyl-indazole framework.

Compound ClassTarget CropObserved EffectEffective ConcentrationReference
3-Aryl-1H-indazolesWheatRoot and Shoot Growth Inhibition100 ppm (High) researchgate.net
3-Aryl-1H-indazolesSorghumRoot and Shoot Growth Inhibition100 ppm (High) researchgate.net

Future Perspectives and Emerging Research Directions

Innovative Synthetic Strategies for Sustainable Indazole Production

The synthesis of indazole derivatives has seen significant advancements, moving towards more efficient and environmentally friendly methods. benthamdirect.com Future efforts in the production of 5-Methyl-1H-indazol-3-ol are expected to focus on sustainable and green chemistry principles. rsc.org Traditional synthetic routes are often time-consuming and may produce low yields. bohrium.com

Emerging strategies that could be applied to the synthesis of this compound and its derivatives include:

Catalyst-Based Approaches : The use of transition-metal and acid-base catalysts has proven effective in enhancing the efficiency and selectivity of indazole synthesis. benthamdirect.comingentaconnect.com Future research will likely explore novel catalysts to streamline the production of this compound, reducing reaction times and improving yields.

Green Chemistry Methods : Sustainable approaches are gaining significant attention. rsc.org This includes the use of greener solvents like polyethylene (B3416737) glycol (PEG 300), eco-friendly catalysts such as lemon peel powder, and energy-efficient techniques like ultrasound irradiation. researchgate.netorganic-chemistry.orgsamipubco.com For instance, visible light-induced, metal-free reductive cyclization of ortho-carbonyl-substituted azobenzenes has been developed for producing indazoles with high yields and selectivity. rsc.org

One-Pot Reactions : Multi-component, one-pot syntheses are being developed to create indazole derivatives efficiently. organic-chemistry.org These methods reduce the number of purification steps, saving time and resources.

C-H Bond Functionalization : Direct C-H bond functionalization/amination represents a modern and efficient method for constructing the indazole core, avoiding the need for pre-functionalized starting materials. nih.gov

Synthetic StrategyKey AdvantagesPotential Application for this compound
Catalyst-Based ApproachesIncreased efficiency, selectivity, and yield. benthamdirect.comDevelopment of specific catalysts for regioselective synthesis.
Green ChemistryReduced environmental impact, use of renewable resources, safer reaction conditions. rsc.orgresearchgate.netImplementation of biodegradable catalysts and solvents.
One-Pot ReactionsImproved operational simplicity, reduced waste, and time savings. organic-chemistry.orgStreamlining the synthesis of complex derivatives in a single step.
C-H Bond FunctionalizationHigh atom economy, avoids pre-functionalization of substrates. nih.govDirect and efficient introduction of functional groups onto the indazole core.
Table 1: Innovative Synthetic Strategies for Indazole Production.

Integration of Advanced Computational Methods for Targeted Drug Design

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, accelerating the process and reducing costs. beilstein-journals.org For this compound, integrating advanced computational methods will be crucial for designing targeted therapies. nih.gov

Key computational approaches include:

Molecular Docking : This technique predicts the binding orientation and affinity of a ligand to a target protein. nih.gov For this compound derivatives, docking studies can identify the most promising candidates for specific biological targets, such as protein kinases, by evaluating their binding energy and interactions with active site residues. researchgate.netjocpr.com

Virtual Screening : Large libraries of virtual compounds based on the this compound scaffold can be screened against various therapeutic targets to identify potential hits. nih.gov This in silico approach prioritizes molecules for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models can be developed to correlate the chemical structure of this compound derivatives with their biological activity. beilstein-journals.org These models help in predicting the potency of new, unsynthesized compounds.

De Novo Drug Design : Algorithms can design novel molecules from scratch that are predicted to have high affinity and selectivity for a specific target, using the this compound core as a starting fragment.

ADMET Prediction : In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process. alliedacademies.org

Translational Research from Bench to Clinical Applications

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. mdpi.combohrium.com For derivatives of this compound, a clear pathway from the laboratory bench to the patient's bedside is a critical future objective. The journey of other heterocyclic compounds, such as imidazothiazole derivatives, provides a roadmap for this process. bohrium.comresearchgate.net

The translational pathway involves several key stages:

Preclinical Development : Promising compounds identified through screening and computational studies undergo rigorous in vitro and in vivo testing to evaluate their efficacy and safety. This includes pharmacokinetic profiling to understand how the drug is absorbed, distributed, metabolized, and excreted. nih.gov

Investigational New Drug (IND) Application : Following successful preclinical studies, an IND application is submitted to regulatory authorities like the FDA to begin clinical trials in humans.

Clinical Trials (Phases I-III) : Human trials are conducted in phases to assess the safety, dosage, efficacy, and side effects of the new drug candidate.

New Drug Application (NDA) and Approval : If the clinical trials demonstrate a favorable risk-benefit profile, an NDA is submitted for approval to market the drug.

Currently, numerous indazole-based drugs are already in clinical use or undergoing clinical trials for various diseases, particularly cancer. mdpi.comnih.gov This precedent suggests a viable path for future therapeutics derived from this compound.

Identification and Exploration of Novel Biological Targets and Therapeutic Areas

The indazole scaffold is of significant pharmacological importance due to its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govbohrium.comresearchgate.net Future research on this compound will focus on identifying novel biological targets and expanding its therapeutic applications.

Therapeutic AreaPotential Biological TargetsRationale
OncologyProtein Kinases (e.g., VEGFR-2, FGFR, EGFR), Poly [ADP-ribose] polymerase (PARP), Indoleamine 2,3-dioxygenase-1 (IDO1). nih.govnih.govnih.govnih.govMany approved and investigational anticancer drugs contain the indazole scaffold. bohrium.comnih.gov
Inflammatory DiseasesCyclooxygenase (COX), 5-lipoxygenase (5-LOX), Phosphodiesterase-4 (PDE-4). bohrium.comsci-hub.seIndazole derivatives have shown potent anti-inflammatory activity in various preclinical models. sci-hub.se
Neurodegenerative DisordersMonoamine oxidase (MAO), Protein kinases involved in neuronal signaling. tandfonline.comThe indazole scaffold has been explored for applications in neurological disorders. nih.gov
Infectious DiseasesBacterial and fungal enzymes (e.g., DNA gyrase). researchgate.netpnrjournal.comIndazole derivatives have demonstrated antibacterial and antifungal properties. tandfonline.com
PsoriasisAryl hydrocarbon receptor (AHR). nih.govresearchgate.netIndazole derivatives have been identified as AHR agonists with anti-psoriasis activity in mouse models. nih.govresearchgate.net
Table 2: Potential Therapeutic Areas and Biological Targets for this compound Derivatives.

The versatility of the indazole ring, which can act as a bioisostere for structures like indole (B1671886) or phenol, allows it to interact with a diverse range of biological targets. pharmablock.com Fragment-based drug discovery (FBDD) and scaffold hopping are powerful strategies that can be employed to discover new activities for the this compound core. pharmablock.com

Development of Indazole-Based Probes for Chemical Biology Studies

Chemical probes are small molecules used to study biological systems and validate drug targets. The development of probes based on the this compound scaffold represents a significant emerging research direction. These probes can be designed to selectively bind to a specific protein, allowing researchers to investigate its function in cells and organisms.

The design of an effective chemical probe requires:

Potency and Selectivity : The probe must bind to its intended target with high affinity and minimal off-target effects.

Cellular Permeability : The probe needs to be able to cross cell membranes to reach its intracellular target.

Functional Handle : A reactive group is often incorporated into the probe's structure to allow for the attachment of reporter tags (e.g., fluorescent dyes, biotin) for visualization or pull-down experiments.

By modifying the this compound structure, for example by introducing an alkyne group, researchers can create versatile probes. nih.gov These tools would be invaluable for elucidating complex biological pathways and identifying new drug targets, further expanding the therapeutic potential of the indazole family of compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methyl-1H-indazol-3-ol, and what key parameters influence yield?

  • Methodology : Common approaches include cyclization of hydrazine derivatives with ketones or aldehydes under acidic conditions. For example, hydrazine hydrate reacts with substituted ketones in dimethylformamide (DMF) to form the indazole core, followed by methylation . Optimization involves adjusting reaction time (3–5 hours under reflux), solvent choice (e.g., acetic acid for cyclization), and stoichiometry (1.1 equiv of aldehyde to 1.0 equiv of hydrazine). Purification via recrystallization (ethanol) or column chromatography (ethyl acetate/hexane) is critical to isolate the product .

Q. How can researchers validate the structural integrity of this compound?

  • Methodology : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Compare chemical shifts with literature data (e.g., δ 8.53 ppm for indazole NH in DMSO-d6 ).
  • Mass Spectrometry (MS) : Confirm molecular weight via HRMS (e.g., m/z 335.1497 [M+H]+ for related indole derivatives ).
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in stereochemistry or tautomeric forms .

Q. What purification strategies are effective for isolating this compound from byproducts?

  • Methodology :

  • Flash Chromatography : Use silica gel with gradients like 70:30 ethyl acetate/hexane to separate polar impurities .
  • Recrystallization : Ethanol or isopropyl alcohol are preferred for removing unreacted starting materials .
  • TLC Monitoring : Track reaction progress using toluene/ethyl acetate/water (8.7:1.2:1.1) with iodine visualization .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Methodology :

  • Docking Studies : Use software like AutoDock to predict binding affinities to target proteins (e.g., enzymes or receptors).
  • QSAR Analysis : Correlate substituent electronic effects (e.g., methyl groups) with biological activity using Hammett constants .
  • MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales to prioritize synthetic targets .

Q. What experimental approaches resolve contradictions between spectroscopic and crystallographic data?

  • Methodology :

  • Cross-Validation : Compare NMR-derived torsion angles with X-ray bond lengths. For example, discrepancies in NH proton shifts may arise from tautomerism, which crystallography can clarify .
  • Variable-Temperature NMR : Detect dynamic processes (e.g., ring flipping) that obscure spectral resolution at room temperature .
  • DFT Calculations : Predict NMR chemical shifts and compare with experimental data to identify dominant conformers .

Q. How can researchers optimize reaction conditions to mitigate low yields in large-scale synthesis?

  • Methodology :

  • DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, CuI catalysis in PEG-400:DMF improves coupling efficiency for indazole derivatives .
  • Scale-Up Considerations : Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) while maintaining yield .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust reaction kinetics in real time .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound derivatives?

  • Methodology :

  • Analog Synthesis : Introduce substituents (e.g., halogens, alkyl chains) at positions 1, 3, and 5 to assess steric/electronic effects on bioactivity .
  • Enzyme Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays and correlate IC50 values with substituent profiles .
  • Metabolic Stability Studies : Use liver microsomes to identify metabolic hotspots (e.g., methyl groups prone to oxidation) .

Data Analysis and Literature Review

Q. How should researchers conduct systematic literature reviews to identify gaps in indazole chemistry?

  • Methodology :

  • Database Searches : Use SciFinder and Reaxys with keywords like "this compound derivatives" and filter by synthesis/biological studies .

    05 文献检索Literature search for meta-analysis
    02:58

  • Citation Tracking : Follow references in seminal papers (e.g., Friedel-Crafts acylation in indazole synthesis ).

  • Meta-Analysis Tools : Employ tools like RevMan to aggregate data on reaction yields or biological activities across studies .

Q. What statistical methods are appropriate for analyzing contradictory biological data across studies?

  • Methodology :

  • Bland-Altman Plots : Assess agreement between assay results (e.g., IC50 values from fluorescence vs. radiometric assays).
  • Multivariate Regression : Identify confounding variables (e.g., solvent purity, cell line variability) affecting reproducibility .
  • Sensitivity Analysis : Determine if outliers in datasets stem from methodological artifacts or genuine biological variation .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.